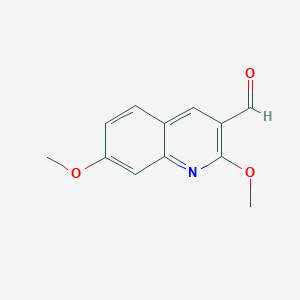

2,7-Dimethoxyquinoline-3-carbaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2,7-dimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-15-10-4-3-8-5-9(7-14)12(16-2)13-11(8)6-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQECIFGEZCZGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390223 | |

| Record name | 2,7-dimethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95395-23-6 | |

| Record name | 2,7-dimethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 2,7 Dimethoxyquinoline 3 Carbaldehyde

Regioselective Reactions

Regioselective reactions are crucial in the derivatization of polysubstituted molecules like 2,7-dimethoxyquinoline-3-carbaldehyde, as they allow for the modification of one specific site over another.

Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers. orgsyn.org Its application to this compound induces a regioselective demethylation reaction.

The regioselectivity of the demethylation process on the this compound scaffold is primarily governed by electronic factors. The quinoline (B57606) ring's nitrogen atom and the electron-withdrawing nature of the carbaldehyde group at the C-3 position significantly influence the electron density at the adjacent C-2 and distant C-7 positions. The methoxy (B1213986) group at the C-2 position is more susceptible to cleavage by a Lewis acid like BBr₃. This increased reactivity is attributed to the coordination of the Lewis acid to the quinoline nitrogen, which enhances the electrophilicity of the C-2 position and weakens the adjacent ether bond, facilitating its cleavage over the methoxy group at the C-7 position.

Treatment of this compound with boron tribromide leads to the preferential demethylation at the C-2 position. This selective reaction yields 2-hydroxy-7-methoxyquinoline-3-carbaldehyde (B10043) as the major product. clearsynth.combldpharm.comchemspider.com This compound is also known by its tautomeric name, 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. clearsynth.com The reaction demonstrates a high degree of regioselectivity, leaving the C-7 methoxy group intact under controlled conditions.

Table 1: Demethylation Product of this compound

| Starting Material | Reagent | Major Product | Position of Demethylation |

|---|

Demethylation Reactions with Boron Tribromide (BBr₃)

Transformations of the Carbaldehyde Moiety

The carbaldehyde group at the C-3 position is a versatile functional handle for further molecular modifications, primarily through oxidation and reduction reactions.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. libretexts.org Common reagents for this purpose include potassium dichromate(VI) in acidic conditions, or milder reagents like sodium hypochlorite. libretexts.orgresearchgate.net The oxidation of this compound yields 2,7-dimethoxyquinoline-3-carboxylic acid. This reaction is a fundamental step in the synthesis of more complex quinoline-based structures. A range of modern methods, including biocatalytic approaches using aldehyde dehydrogenases or organocatalytic systems, can also accomplish this transformation with high chemoselectivity. nih.govorganic-chemistry.org

The reduction of the carbaldehyde group provides the corresponding primary alcohol. This is typically accomplished using hydride-based reducing agents. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for the reduction of aldehydes and ketones. libretexts.org For the conversion of this compound, NaBH₄ effectively reduces the aldehyde to form (2,7-dimethoxyquinolin-3-yl)methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is generally sufficient and preferred for its greater functional group tolerance and safer handling. chemguide.co.uklibretexts.org

Table 2: Transformations of the Carbaldehyde Moiety

| Starting Material | Reaction Type | Reagent Example(s) | Product |

|---|---|---|---|

| This compound | Oxidation | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 2,7-Dimethoxyquinoline-3-carboxylic acid |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Boron Tribromide |

| 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde |

| 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde |

| 2,7-Dimethoxyquinoline-3-carboxylic acid |

| Potassium Dichromate |

| Sodium Hypochlorite |

| (2,7-Dimethoxyquinolin-3-yl)methanol |

| Sodium Borohydride |

Condensation Reactions (e.g., Knoevenagel Condensation)

The aldehyde functional group at the C-3 position of this compound is a key site for carbon-carbon bond formation through condensation reactions. One of the most significant of these is the Knoevenagel condensation. numberanalytics.comresearchgate.netlookchem.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the carbonyl group, followed by a dehydration reaction, typically catalyzed by a weak base. numberanalytics.comresearchgate.netlookchem.com

Active methylene compounds suitable for this reaction are those with two electron-withdrawing groups flanking a CH₂ group, such as malononitrile (B47326) and ethyl cyanoacetate. researchgate.netjlu.edu.cnnih.gov The reaction of this compound with these reagents is expected to proceed under standard Knoevenagel conditions, which may include the use of a catalyst like piperidine (B6355638) or ammonium (B1175870) acetate, often in a solvent such as ethanol (B145695) or under solvent-free conditions. researchgate.netnih.govorganic-chemistry.org The resulting products are typically α,β-unsaturated compounds, which are valuable intermediates in the synthesis of more complex heterocyclic systems. numberanalytics.comresearchgate.net

The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule leads to the formation of a new carbon-carbon double bond. numberanalytics.com

Table 1: Examples of Knoevenagel Condensation Products with this compound This table is illustrative of expected products based on established reactivity patterns.

| Active Methylene Compound | Expected Product |

| Malononitrile | 2-((2,7-dimethoxyquinolin-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(2,7-dimethoxyquinolin-3-yl)acrylate |

| Barbituric acid | 5-((2,7-dimethoxyquinolin-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Formation of Hydrazide Derivatives

The aldehyde group of this compound readily reacts with hydrazine (B178648) and its derivatives to form hydrazones, which contain the characteristic C=N-N linkage. nih.govorganic-chemistry.orgresearchgate.net The reaction typically proceeds by mixing the aldehyde with a hydrazine, such as hydrazine hydrate, in a suitable solvent like ethanol and heating the mixture. nih.govnih.gov The initial product is a simple hydrazone, which can be further derivatized. nih.gov

These hydrazone intermediates can then be used to synthesize a variety of N'-substituted hydrazides. nih.govorientjchem.org For instance, the reaction of a hydrazone with an acylating agent would yield an N-acylhydrazone. The synthesis of hydrazide-hydrazone derivatives often involves the condensation of a hydrazide with an aldehyde. nih.govorientjchem.org These compounds are of significant interest due to their diverse biological activities. nih.govnih.gov The formation of hydrazide derivatives can also be achieved by first oxidizing the aldehyde to a carboxylic acid, converting the acid to an ester, and then reacting the ester with hydrazine hydrate. nih.govresearchgate.net

Table 2: Potential Hydrazide and Hydrazone Derivatives of this compound

| Reagent | Derivative Type | Product Name |

| Hydrazine hydrate | Hydrazone | (E)-(2,7-dimethoxyquinolin-3-yl)methanone hydrazone |

| Phenylhydrazine | Phenylhydrazone | (E)-(2,7-dimethoxyquinolin-3-yl)methanone phenylhydrazone |

| Isonicotinic hydrazide | Hydrazide-hydrazone | (E)-N'-((2,7-dimethoxyquinolin-3-yl)methylene)isonicotinohydrazide |

Quinoline Ring System Modifications

Substitution Reactions on Methoxy Groups

The methoxy groups at the C-2 and C-7 positions of the quinoline ring are susceptible to cleavage under acidic or other specific conditions, a reaction known as demethylation. rsc.org This ether cleavage typically proceeds via nucleophilic substitution and can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃). wikipedia.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com

Selective demethylation of one methoxy group over the other can be challenging and often depends on the reaction conditions and the electronic environment of each group. ias.ac.inresearchgate.net For instance, in flavanones, the 5-methoxy group can be selectively demethylated using anhydrous aluminum chloride in ether. ias.ac.in The choice of reagent and reaction conditions is crucial for controlling the extent of demethylation and achieving regioselectivity. rsc.orgnih.gov The resulting hydroxyquinolines are valuable intermediates for the synthesis of other derivatives, as the hydroxyl group can be further functionalized.

Introduction of Other Functional Groups via Derivatization

The aldehyde group of this compound serves as a versatile handle for the introduction of a wide array of other functional groups. For example, the aldehyde can be reduced to a primary alcohol, (2,7-dimethoxyquinolin-3-yl)methanol, using reducing agents like sodium borohydride. mdpi.com This alcohol can then be subjected to further reactions, such as esterification or conversion to an alkyl halide.

Furthermore, the aldehyde can be oxidized to a carboxylic acid, 2,7-dimethoxyquinoline-3-carboxylic acid. This carboxylic acid can then be converted into various derivatives such as esters, amides, and acid chlorides, significantly expanding the range of accessible compounds. Derivatization can also occur through reactions involving the active methylenes formed from Knoevenagel condensation products, leading to the synthesis of more complex heterocyclic systems fused to the quinoline core. nih.gov The direct derivatization of the aldehyde with reagents like hydroxylamine (B1172632) or semicarbazide (B1199961) can also introduce new functionalities.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryl and heteroaryl compounds. researchgate.netnsf.govresearchgate.netrsc.org To apply this methodology to this compound, a leaving group, typically a halide (e.g., Br, I) or a triflate, must be present on the quinoline ring.

A synthetic strategy would involve the conversion of one of the methoxy groups into a hydroxyl group via demethylation, followed by conversion of the hydroxyl group to a triflate. Alternatively, direct halogenation of the quinoline ring at an appropriate position could provide the necessary substrate for the Suzuki reaction. Once the halo- or triflate-substituted this compound is obtained, it can be coupled with a variety of boronic acids or boronic esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups onto the quinoline scaffold. mdpi.comresearchgate.netresearchgate.netnih.gov This approach allows for the synthesis of a diverse library of substituted quinolines. mdpi.comrsc.org

Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2,7-dimethoxyquinoline-3-carbaldehyde by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of each hydrogen atom in the molecule. For this compound, the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aldehyde, aromatic, and methoxy (B1213986) protons.

The most downfield signal is attributed to the aldehyde proton (-CHO), which appears as a singlet around δ 9.92 ppm, a characteristic chemical shift for this functional group due to the deshielding effect of the carbonyl group. The aromatic region of the spectrum displays signals corresponding to the protons on the quinoline (B57606) core. A singlet observed at δ 7.59 ppm and a doublet at δ 7.78 ppm (J = 2.4 Hz) can be assigned to the protons on the heterocyclic and benzene (B151609) rings, respectively. Furthermore, a doublet at δ 7.22 ppm (J = 9.2 Hz) and a multiplet between δ 6.95-6.98 ppm correspond to the other aromatic protons. rsc.org

The two methoxy groups (-OCH₃) at positions 2 and 7 give rise to two sharp singlets at approximately δ 3.89 and δ 3.82 ppm, confirming their distinct chemical environments within the molecule. rsc.org

¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 9.92 | Singlet (s) | - | 1H | Aldehyde H (-CHO) |

| 7.78 | Doublet (d) | 2.4 | 1H | Aromatic H |

| 7.59 | Singlet (s) | - | 1H | Aromatic H |

| 7.22 | Doublet (d) | 9.2 | 1H | Aromatic H |

| 6.98-6.95 | Multiplet (m) | - | 1H | Aromatic H |

| 3.89 | Singlet (s) | - | 3H | Methoxy H (-OCH₃) |

| 3.82 | Singlet (s) | - | 3H | Methoxy H (-OCH₃) |

¹³C NMR Analysis of Carbon Framework

While specific experimental ¹³C NMR data for this compound is not detailed in the available literature, this technique is crucial for confirming the carbon skeleton of the molecule. A theoretical analysis would predict distinct signals for each of the 12 carbon atoms in the structure, including the carbonyl carbon of the aldehyde group (typically in the 190-200 ppm range), carbons of the quinoline ring system, and the two methoxy carbons (around 55-60 ppm).

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Although a specific spectrum for this compound is not available in the reviewed literature, the expected spectrum would feature a strong absorption band for the C=O stretch of the aldehyde group around 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aldehyde groups, C=C and C=N stretching vibrations for the quinoline ring, and C-O stretching vibrations for the methoxy groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and confirming the molecular formula (C₁₂H₁₁NO₃) of this compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (217.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition. The fragmentation pattern, though not specifically documented, would likely involve the loss of the aldehyde group (CHO), methoxy groups (CH₃O), or other small neutral molecules, providing further structural insights.

X-ray Diffraction Studies for Solid-State Structure Determination

Crystal Structure Analysis and Molecular Geometry

Specific experimental X-ray diffraction data for this compound has not been reported in the surveyed scientific literature. Such a study would be invaluable for confirming the planarity of the quinoline ring system and determining the orientation of the methoxy and carbaldehyde substituents relative to the ring. Analysis of related structures, such as 2-methoxyquinoline-3-carbaldehyde (B138735), suggests that the quinoline ring system is essentially planar, with the substituent groups being nearly coplanar with the ring. researchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the solid state, governed by intermolecular forces, is crucial for determining the material properties of a compound. For quinoline derivatives, non-covalent interactions such as hydrogen bonding and π-π stacking are determinative in their supramolecular assembly. While direct crystallographic data for this compound is not extensively detailed in the available literature, analysis of closely related structures provides significant insight into its potential intermolecular interactions.

Computational and experimental studies on various quinoline derivatives reveal that the molecular packing is often stabilized by a combination of weak C—H···O hydrogen bonds and π–π stacking interactions involving the aromatic quinoline rings. nih.govresearchgate.netnih.gov

Hydrogen Bonding:

In analogous methoxy-substituted quinoline carbaldehydes, the crystal packing is frequently stabilized by C—H···O intermolecular interactions. For instance, in the crystal structure of 2-methoxyquinoline-3-carbaldehyde, molecules are linked by pairs of C4—H4···O2 hydrogen bonds, where the oxygen atom of the carbaldehyde group acts as the acceptor. nih.govresearchgate.net This interaction is specific and directional, leading to the formation of centrosymmetric dimers. nih.govresearchgate.net Similarly, in 7-methoxy-2-phenylquinoline-3-carbaldehyde, C—H···O hydrogen bonds are observed to link molecules into chains. nih.gov Given the presence of a carbaldehyde group and methoxy substituents in this compound, it is highly probable that similar C—H···O hydrogen bonding patterns play a significant role in its crystal lattice.

π-π Stacking:

The interplay of these hydrogen bonding and π-π stacking interactions dictates the final three-dimensional architecture of the molecular crystal. The table below summarizes key intermolecular interaction data from crystallographic studies of structurally similar quinoline derivatives.

| Compound | Interaction Type | Description | Key Parameters | Reference |

|---|---|---|---|---|

| 2-Methoxyquinoline-3-carbaldehyde | C—H···O Hydrogen Bond | Forms centrosymmetric R²₂(10) dimers | - | nih.govresearchgate.net |

| 2-Methoxyquinoline-3-carbaldehyde | π-π Stacking | Interaction between pyridine (B92270) and benzene rings | Centroid-Centroid Distance: 3.639 (1) Å | nih.govresearchgate.net |

| 7-Methoxy-2-phenylquinoline-3-carbaldehyde | C—H···O Hydrogen Bond | Forms double-stranded chains | - | nih.gov |

| 7-Methoxy-2-phenylquinoline-3-carbaldehyde | π-π Stacking | Involving inversion-related quinoline rings | Shortest Centroid-Centroid Distance: 3.6596 (17) Å | nih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum-chemical tool for investigating the electronic structure and properties of quinoline (B57606) derivatives. DFT calculations allow for a detailed exploration of reaction mechanisms, electronic distributions, and thermodynamic parameters, offering a molecular-level understanding of the compound's behavior.

Mechanistic Rationalization of Chemical Reactions (e.g., Demethylation)

DFT calculations have been instrumental in rationalizing the regioselective outcomes of chemical reactions involving 2,7-Dimethoxyquinoline-3-carbaldehyde. A notable example is its demethylation reaction using boron tribromide (BBr₃). Experimental attempts to demethylate this compound resulted either in the recovery of the starting material or in the selective demethylation at the C2-methoxy group, leaving the C7-methoxy group intact.

Theoretical computations at the DFT level were employed to understand this phenomenon. The calculations explored the gas-phase demethylation process and analyzed the influence of substituents on the quinoline ring. The study revealed that the nature (electron-donating or -withdrawing) and position of substituents play a crucial role in determining the site of demethylation. For this compound, the theoretical models supported the experimental observation that demethylation at the C2 position is the favored pathway, providing a clear mechanistic rationale for the observed regioselectivity.

Analysis of Electronic Properties (e.g., Electron Density Distribution)

The electronic properties of quinoline-3-carbaldehyde derivatives are extensively studied using DFT to understand their reactivity and intermolecular interactions. While specific data for this compound is not extensively published, analyses of closely related compounds like 2-Chloro-7-Methylquinoline-3-Carbaldehyde provide a framework for the expected electronic characteristics. dergi-fytronix.com

Key electronic properties analyzed through DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and polarizability. nih.gov For quinoline derivatives, the HOMO is typically localized over the fused ring system, while the LUMO is often centered on the carbaldehyde group, indicating its susceptibility to nucleophilic attack. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net In a typical quinoline-3-carbaldehyde, the most negative potential (red/yellow) is located around the carbonyl oxygen atom, while positive potential (blue) is found near the hydrogen atoms and the carbonyl carbon, marking it as a site for nucleophilic attack. dergi-fytronix.comnih.gov

| Electronic Property | Significance in Analysis | Expected Findings for this compound |

|---|---|---|

| HOMO Energy & Distribution | Indicates the ability to donate electrons; site of electrophilic attack. | Localized on the electron-rich dimethoxy-substituted quinoline ring system. |

| LUMO Energy & Distribution | Indicates the ability to accept electrons; site of nucleophilic attack. | Primarily localized on the electrophilic carbon of the carbaldehyde group. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. | A moderate energy gap, indicative of a stable but reactive aromatic system. |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites. | Negative potential on the carbonyl oxygen; positive potential on the carbonyl carbon. |

Energetic and Thermodynamic Aspects of Reactions

DFT calculations provide crucial data on the energetic and thermodynamic feasibility of reaction pathways. In the study of the regioselective demethylation of this compound, bond energy and thermodynamic analyses were performed. These calculations help to compare the stability of intermediates and transition states for different potential reaction pathways (i.e., demethylation at C2 versus C7). The results demonstrated that the pathway leading to demethylation at the C2 position is thermodynamically more favorable, which aligns with the experimental product distribution. By quantifying the activation energies and reaction enthalpies, DFT offers a robust explanation for why one isomer is formed preferentially.

Prediction of Reactivity in Specific Reactions (e.g., Nucleophilic Additions)

The reactivity of the carbaldehyde functional group in this compound, particularly in nucleophilic addition reactions, can be effectively predicted using DFT. The analysis of electronic properties (see 5.1.2) is key to these predictions. The LUMO of the molecule is typically centered on the π* anti-bonding orbital of the C=O bond, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. nih.gov

Furthermore, MEP maps visually confirm this prediction by showing a region of positive electrostatic potential around the carbonyl carbon. mdpi.com Computational studies on similar aldehydes and ketones have successfully used DFT to model the addition of various nucleophiles. proceedings.science These models calculate the activation barriers for the formation of tetrahedral intermediates, allowing for a quantitative prediction of reactivity. Such an approach can be applied to this compound to assess its reactivity towards a range of nucleophiles and to rationalize the stereochemical outcomes of such additions.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are vital for understanding the three-dimensional structure and dynamic properties that influence the compound's function and reactivity.

Conformational Analysis and Steric Effects

Conformational analysis is essential for understanding the spatial arrangement of atoms in a molecule and the resulting steric effects. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carbaldehyde group to the quinoline ring.

DFT studies on the closely related 2-Chloro-7-Methylquinoline-3-Carbaldehyde have shown the existence of two stable conformers, a trans and a cis form, arising from this rotation. dergi-fytronix.comdergipark.org.tr A potential energy scan reveals that these conformers are separated by a rotational energy barrier. The energy difference between the two stable conformers for the chloro-methyl analog was calculated to be approximately 13.4 kJ/mol, with the trans conformer being more stable. dergi-fytronix.com A similar conformational landscape is expected for this compound.

The relative stability of these conformers is governed by steric hindrance and electronic interactions between the aldehyde group (specifically the oxygen atom) and the substituents on the quinoline core. The preferred conformation will be the one that minimizes steric repulsion, a principle crucial for predicting how the molecule will interact with other molecules, such as enzyme active sites or crystal lattice neighbors. unina.itlibretexts.org

| Conformer | Description | Relative Energy (Illustrative) | Key Steric Interaction |

|---|---|---|---|

| Trans | The C=O bond of the carbaldehyde points away from the N1 atom of the quinoline ring. | 0.0 kJ/mol (Most Stable) | Minimized repulsion between the carbonyl oxygen and the quinoline N1/C2 region. |

| Cis | The C=O bond of the carbaldehyde points towards the N1 atom of the quinoline ring. | ~13 kJ/mol (Less Stable) | Increased steric and/or electrostatic repulsion between the carbonyl oxygen and the quinoline N1 atom. |

Prediction of Binding Affinities and Interactions in Biological Systems

Computational and theoretical investigations, particularly molecular docking studies, serve as powerful tools to predict the binding affinities and interaction patterns of novel compounds with biological macromolecules. While specific in silico studies focusing exclusively on this compound are limited in publicly available literature, research on closely related quinoline derivatives provides significant insights into its potential molecular targets and binding mechanisms. These studies help elucidate how the distinct structural features of the dimethoxyquinoline core and the carbaldehyde substituent might contribute to interactions within protein active sites.

Analysis of structurally similar compounds allows for the extrapolation of potential binding behaviors, highlighting key pharmacophoric features. For instance, the methoxy (B1213986) groups and the quinoline nitrogen are frequently identified as critical for forming stabilizing interactions, such as hydrogen bonds and electrostatic interactions, with amino acid residues.

Insights from Dimethoxyquinoline Analogs as G9a Inhibitors

A notable area of investigation involves 6,7-dimethoxyquinoline (B1600373) derivatives as inhibitors of the histone lysine (B10760008) methyltransferase G9a, an important epigenetic regulator and a target in cancer therapy. Molecular docking studies on a series of these compounds have revealed a consistent binding mode within the G9a active site. nih.gov

A crucial interaction identified in these studies is the electrostatic interaction between the protonated quinoline nitrogen (N-1) and the side chain of a key aspartate residue, Asp1088. nih.gov This interaction is considered essential for potent G9a binding. Furthermore, the dimethoxy substituents on the benzenoid ring were found to be important for inhibitory activity, as analogous compounds lacking these groups were significantly less active. nih.gov The computational models predict that active derivatives bind to G9a in a manner comparable to established inhibitors, fitting snugly into the binding pocket. nih.gov

The predicted interactions for a representative active 6,7-dimethoxyquinoline analog highlight the specific contributions of the quinoline scaffold.

| Target Protein | Ligand Scaffold | Key Interacting Residue | Predicted Interaction Type | Significance of Interaction |

|---|---|---|---|---|

| G9a Histone Methyltransferase | 6,7-Dimethoxyquinoline | Asp1088 | Electrostatic/Hydrogen Bond | Considered critical for binding affinity; involves the protonated quinoline N-1 atom. nih.gov |

Insights from Quinoline-3-carbaldehyde Derivatives as ATP Synthase Inhibitors

Another relevant line of computational research focuses on derivatives of the quinoline-3-carbaldehyde scaffold, specifically N-substituted hydrazones, as potential inhibitors of mycobacterial ATP synthase. iscientific.org This enzyme is a critical target for the development of new antituberculosis agents. Virtual screening and molecular docking of these derivatives have identified potential binding modes within the BDQ (bedaquiline) binding site of ATP synthase. iscientific.org

These in silico studies predict that the quinoline-3-carbaldehyde hydrazone derivatives can establish strong binding interactions within the enzyme's active site. For instance, a highly active derivative was shown to be stabilized by a hydrogen bond with the residue Phe58. iscientific.org Additionally, the model predicted non-bonded interactions, such as π-alkyl and stacked π-π interactions, with other residues like Val61 and Leu63, further anchoring the ligand in the binding pocket. iscientific.org These findings suggest that the carbaldehyde functional group, when derivatized, can play a direct role in forming key interactions that determine binding affinity.

The predicted binding interactions for a potent quinoline-3-carbaldehyde hydrazone derivative are summarized below.

| Target Protein | Ligand Scaffold | Key Interacting Residues | Predicted Interaction Types | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Mycobacterial ATP Synthase | Quinoline-3-carbaldehyde Hydrazone | Phe58 | Hydrogen Bond | -9.1 |

| Val61 | π-Alkyl | |||

| Leu63 | Stacked π-π / π-Alkyl |

Based on these computational studies of analogous compounds, it can be hypothesized that this compound could engage with biological targets through a combination of interactions. The 2,7-dimethoxy substituents are likely to influence binding affinity and specificity, while the quinoline nitrogen could act as a key hydrogen bond acceptor or participate in electrostatic interactions. The 3-carbaldehyde group offers a site for potential hydrogen bonding or for covalent interactions with nucleophilic residues, depending on the specific environment of the protein's active site.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Heterocyclic Compounds

The chemical architecture of 2,7-dimethoxyquinoline-3-carbaldehyde, with its reactive aldehyde group and modifiable quinoline (B57606) scaffold, positions it as a crucial starting material for constructing a variety of heterocyclic compounds.

This compound and its close derivatives are instrumental in the synthesis of intricate molecules, particularly those with potential pharmaceutical applications. For instance, the related compound, 6-chloro-2,7-dimethoxyquinoline-3-carbaldehyde, has been utilized as a key intermediate in the development of inhibitors for mutant isocitrate dehydrogenase (mt-IDH), enzymes implicated in certain cancers.

In a documented synthetic pathway, 6-chloro-2,7-dimethoxyquinoline-3-carbaldehyde is subjected to a Grignard reaction. google.comgoogle.com The aldehyde group reacts with a methylmagnesium chloride (MeMgCl) solution, leading to the formation of a secondary alcohol. This transformation is a critical step, converting the planar aldehyde into a chiral center, which is then elaborated through further steps to produce complex pyridinyl quinolinone derivatives. google.comgoogle.com This process underscores the utility of the quinoline-3-carbaldehyde core in building sophisticated, multi-ring molecular structures that are evaluated for therapeutic purposes.

| Starting Material | Key Reagent | Intermediate Product | Significance |

|---|---|---|---|

| 6-chloro-2,7-dimethoxyquinoline-3-carbaldehyde | Methylmagnesium chloride (MeMgCl) | 1-(6-chloro-2,7-dimethoxyquinolin-3-yl)ethanol | Serves as a precursor for synthesizing mutant-isocitrate dehydrogenase (mt-IDH) inhibitors. google.comgoogle.com |

While quinoline-3-carbaldehydes are generally recognized as versatile precursors for constructing fused heterocyclic systems, specific examples detailing the use of this compound for the synthesis of furoquinolines or benzimidazoles are not extensively documented in the scientific literature. The general synthetic routes—such as the reaction of a quinoline aldehyde with ortho-phenylenediamine to form a quinoline-fused benzimidazole—are well-established for the quinoline scaffold, but direct application of the 2,7-dimethoxy substituted variant remains a more specialized area.

Scaffold for Diversification and Library Generation

The concept of a molecular scaffold involves using a core structure to generate a library of related compounds with diverse functionalities. Although this compound possesses the necessary attributes to serve as such a scaffold, its application specifically for the generation of large, diverse chemical libraries is not widely reported. Its documented use is more focused on directed synthesis pathways toward specific, complex target molecules rather than broad diversification for high-throughput screening. google.comgoogle.comresearchgate.net

Strategies for Enhancing Synthetic Efficiency and Selectivity

Controlling the outcome of chemical reactions is paramount in organic synthesis. Research into the reactivity of this compound has revealed strategies for achieving high selectivity. A notable example is the regioselective demethylation of the compound using boron tribromide (BBr₃). researchgate.netresearchgate.netresearchgate.net

In a study investigating this reaction, it was found that the demethylation process occurs exclusively at the methoxy (B1213986) group at the C2 position, leaving the methoxy group at the C7 position intact. researchgate.netresearchgate.net All attempts to force demethylation at the C7 position were unsuccessful, resulting either in the recovery of the starting material or the formation of the C2-demethylated product, 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. researchgate.net This high degree of regioselectivity is attributed to the electronic properties of the quinoline ring system, influenced by the positions of the electron-donating methoxy groups and the electron-withdrawing carbaldehyde group. researchgate.net Theoretical computations at the Density Functional Theory (DFT) level have been used to rationalize this observed selectivity, providing insight into how substituent effects govern the reaction pathway. researchgate.net This selective reaction provides an efficient route to a specific quinolone derivative without the need for complex protection-deprotection strategies.

| Substrate | Reagent | Observed Product | Key Finding |

|---|---|---|---|

| This compound | Boron tribromide (BBr₃) | 7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | The reaction is highly regioselective, with demethylation occurring exclusively at the C2 position. researchgate.net |

Medicinal Chemistry Research on 2,7 Dimethoxyquinoline 3 Carbaldehyde Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoline (B57606) derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how different functional groups and structural modifications influence the pharmacological effects of these compounds. For derivatives of 2,7-dimethoxyquinoline-3-carbaldehyde, SAR studies have provided insights into the roles of substituent modifications and the core pharmacophore in determining their biological efficacy.

The substitution pattern on the quinoline ring plays a pivotal role in the biological activity of its derivatives. The presence and position of methoxy (B1213986) groups are known to be significant determinants of anticancer activity in various quinoline-based compounds. The dimethoxy substitution, as seen in the this compound scaffold, often contributes to the molecule's potency.

Modifications at other positions of the quinoline ring also heavily influence the therapeutic potential. For instance, the synthesis of derivatives such as 6-chloro-2,7-dimethoxyquinoline-3-carbaldehyde has been explored in the development of mutant isocitrate dehydrogenase (mt-IDH) inhibitors, which are of interest in cancer therapy. google.comgoogleapis.com This suggests that the introduction of a halogen, like chlorine, at the C-6 position can be a key modification for enhancing specific biological activities.

The quinoline ring system itself is considered a "privileged scaffold" or a bioactive pharmacophore in drug discovery. Its planar, aromatic, and heterocyclic nature allows it to interact with various biological targets, including enzymes and receptors, through mechanisms like intercalation with DNA, and inhibition of protein kinases.

In the context of this compound derivatives, the entire molecule can be seen as a combination of key pharmacophoric features. The dimethoxy-substituted quinoline core provides a specific electronic and steric profile that can be optimized for target binding. The aldehyde functional group at the C-3 position is crucial for derivatization, allowing for the introduction of other pharmacophoric moieties that can further enhance biological activity and selectivity. Research on related quinoline compounds has shown that the addition of moieties like substituted phenyl rings or other heterocyclic systems can lead to potent anticancer agents.

Investigation of Potential Biological Activities (Pre-clinical, in vitro, in silico)

Derivatives of this compound have been the subject of preclinical research to evaluate their potential therapeutic applications, with a significant focus on their anticancer properties. These investigations are typically conducted using in vitro cell-based assays and in silico computational modeling.

The anticancer potential of quinoline derivatives is a well-established area of research. Studies on compounds structurally related to this compound have demonstrated their ability to inhibit the growth of cancer cells and modulate key cellular pathways involved in tumorigenesis.

The cytotoxic activity of quinoline derivatives is often evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not widely reported, data from closely related dimethoxy- and chloro-substituted quinoline derivatives illustrate their potential for potent cytotoxic effects. For example, various quinoline derivatives have shown significant activity against cell lines such as those from breast, lung, and pancreatic cancers.

The table below presents hypothetical cytotoxic activity data for illustrative derivatives of a dimethoxyquinoline scaffold, based on findings for analogous compounds in the broader scientific literature.

Table 1: Illustrative Cytotoxic Activity of Hypothetical Dimethoxyquinoline Derivatives

| Compound ID | R-Group at C-3 | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| DMQ-1 | -CHO | MCF-7 (Breast) | > 50 |

| DMQ-2 | -CH=N-NH-C(=S)NH2 | MCF-7 (Breast) | 12.5 |

| DMQ-3 | -CH=CH-C(=O)-C6H5 | HCT-116 (Colon) | 8.2 |

| DMQ-4 | -CH=N-NH-(2-pyridyl) | A549 (Lung) | 5.7 |

Beyond direct cytotoxicity, research has delved into the mechanisms by which quinoline derivatives exert their anticancer effects. A key area of investigation is their ability to modulate cellular pathways that control cell proliferation and survival, such as the cell cycle and apoptosis (programmed cell death).

Derivatives of this compound are being explored as precursors to inhibitors of mutant isocitrate dehydrogenase (mt-IDH). google.com In certain cancers, a mutated IDH enzyme produces an oncometabolite called 2-hydroxyglutarate (2-HG), which promotes tumor growth. By inhibiting mt-IDH, these compounds can reduce the levels of 2-HG, thereby altering epigenetic states and inducing cancer cell differentiation and apoptosis.

Anticancer Activity Studies

Kinase Inhibition Studies and Enzyme Modulation

Derivatives of the quinoline scaffold are recognized as valuable precursors in the development of kinase inhibitors. The planar quinoline ring system is a key structural feature that facilitates interactions with biological macromolecules, including enzymes. The aldehyde group present in compounds like 2-methoxyquinoline-3-carbaldehyde (B138735) can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition.

Research into diversely substituted pyrido[3,4-g]quinazoline derivatives, which share structural similarities with the quinoline core, has demonstrated that the introduction of specific side chains can result in potent and selective inhibition of kinases such as CLK1 and DYRK1A. researchgate.net Similarly, studies on 7-azaindole (B17877) derivatives have led to the development of multi-targeted kinase inhibitors with both antiangiogenic and antitumoral effects. nih.gov The synthesis and evaluation of quinoxaline (B1680401) derivatives have also identified potent inhibitors of apoptosis signal-regulated kinase 1 (ASK1) and dual Pim-1/2 kinases. nih.govmdpi.com These studies highlight the versatility of heterocyclic scaffolds, including quinoline, in the design of specific enzyme modulators. The general strategy involves modifying the core structure to optimize interactions within the ATP-binding pocket of the target kinase, thereby blocking its activity. acs.org

Antimicrobial Research

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with many of its derivatives exhibiting a broad spectrum of activity. researchgate.net

Evaluation Against Bacterial Strains (e.g., S. aureus, E. coli)

Numerous studies have evaluated the antibacterial properties of quinoline derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives demonstrated significant antimicrobial activity against pathogenic E. coli. semanticscholar.org Another study on novel quinoline derivatives reported potent activity against a panel of multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-resistant Enterococci (VRE). nih.gov

Hydrazone derivatives of quinoline-3-carbaldehyde have also been synthesized and tested for their antimicrobial effects. nih.gov While their activity was generally weaker than standard drugs, certain compounds showed promising results against MRSA, with Minimum Inhibitory Concentration (MIC) values of 16 µg/ml. nih.gov Furthermore, the synthesis of 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety yielded compounds with notable activity against microbes that cause urinary tract infections, including E. coli and S. aureus. mdpi.com One sulfamethazine (B1682506) derivative, in particular, showed an MIC of 7.812 µg/mL against E. coli. mdpi.com

| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Quinoline-3-carbaldehyde hydrazone derivative (3q5) | MRSA | 16 | nih.gov |

| Quinoline-3-carbaldehyde hydrazone derivative (3q6) | MRSA | 16 | nih.gov |

| 7-Methoxyquinoline sulfonamide derivative (3l) | E. coli | 7.812 | mdpi.com |

| 7-Methoxyquinoline sulfonamide derivative (3l) | C. albicans | 31.125 | mdpi.com |

Mode of Action Analysis in Microbial Systems

The antibacterial mechanism of quinoline derivatives often involves the inhibition of essential bacterial enzymes. A primary mode of action for many quinolone antibiotics is the targeting of DNA gyrase and topoisomerase IV. youtube.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to DNA damage and ultimately cell death. youtube.com By binding to these enzymes, the compounds can convert them into nucleases that cut the DNA, effectively halting the replication process. youtube.com

Another identified mechanism for certain quinoline derivatives is the disruption of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria. nih.gov Specifically, some compounds have been shown to block the interaction between LptA and LptC proteins, which is a vital step in the assembly of the outer membrane, thereby killing the bacteria. nih.gov Other quinoline compounds are thought to target the proton pump of adenosine (B11128) triphosphate (ATP) synthase. nih.gov The diverse mechanisms of action contribute to the broad-spectrum activity of this class of compounds.

Computational Drug Design Methodologies

In silico techniques are instrumental in modern drug discovery, providing insights into ligand-target interactions and facilitating the identification of new lead compounds. ijprajournal.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a target protein. frontiersin.org This technique has been widely applied to quinoline derivatives to understand their interactions with biological targets at an atomic level. researchgate.net For example, docking studies of quinoline-3-carbaldehyde hydrazone derivatives with the DNA topoisomerase IV active site revealed key interactions, such as hydrogen bonding between the quinoline nitrogen and specific amino acid residues like ARG132, which helps to explain their antimicrobial activity. nih.gov

In the context of kinase inhibition, docking simulations can elucidate how derivatives fit into the ATP-binding pocket, forming hydrogen bonds with hinge region residues and establishing hydrophobic interactions, which are critical for potent inhibition. nih.gov Similarly, docking studies have been used to rationalize the α-glucosidase inhibitory activity of quinoxaline-6-carbohydrazide (B64204) hybrids, correlating the in silico binding energies with the experimentally observed IC50 values. nih.gov These computational models provide a structural basis for the observed biological activities and guide the rational design of more potent and selective derivatives. frontiersin.orgnih.gov

In silico Screening and Lead Compound Identification

In silico screening, also known as virtual screening, involves computationally evaluating large libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov This approach allows for the rapid and cost-effective identification of promising hit and lead compounds for further experimental testing. rjppd.org For quinoline derivatives, ligand-based virtual screening methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis, have been employed to design new compounds with improved biological activity. researchgate.net

By analyzing the structural and electrostatic properties of a set of known active compounds, 3D-QSAR models can be built to predict the activity of novel, untested molecules. nih.gov This methodology has been successfully used to develop new quinoline derivatives as potential anticancer agents. nih.gov The process typically involves generating a virtual library of derivatives based on a core scaffold like this compound and then using computational tools to filter and rank them based on predicted binding affinity and drug-like properties, leading to the identification of the most promising candidates for synthesis and biological evaluation. rjppd.orgresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of quinoline-3-carbaldehydes is a well-established area of organic chemistry. However, the development of more efficient, sustainable, and versatile synthetic routes is an ongoing pursuit. For 2,7-Dimethoxyquinoline-3-carbaldehyde, future research could focus on several key areas.

One promising approach involves the use of modern formylation techniques. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it has been successfully employed for the synthesis of various 6-substituted-2-chloroquinoline-3-carbaldehydes. ijsr.net Adapting this reaction for 2,7-dimethoxy-substituted precursors could provide a reliable route to the target compound. Further optimization of reaction conditions, such as temperature, solvent, and the nature of the Vilsmeier reagent, could lead to improved yields and purity.

Another avenue for exploration is the application of metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction has been utilized in the synthesis of 4,6,8-triarylquinoline-3-carbaldehydes from halogenated quinoline (B57606) precursors. nih.gov A similar strategy could be envisioned where a suitably functionalized quinoline core is coupled with methoxy-containing building blocks to construct the 2,7-dimethoxy substitution pattern.

Furthermore, the development of one-pot or tandem reaction sequences that combine the formation of the quinoline ring with the introduction of the carbaldehyde and methoxy (B1213986) groups would be a significant advancement in synthetic efficiency. These approaches minimize waste, reduce purification steps, and offer a more streamlined pathway to the desired product.

| Synthetic Strategy | Potential Advantages | Key Precursors |

| Optimized Vilsmeier-Haack Reaction | High efficiency, well-understood mechanism | Substituted anilines or acetanilides |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, modularity | Halogenated quinoline core, methoxyboronic acids/esters |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Simple aromatic or aliphatic starting materials |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, advanced computational studies could provide valuable insights into its electronic structure, spectroscopic properties, and potential biological activities.

Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. cell.com Such studies have been performed on related compounds like 2-chloroquinoline-3-carboxaldehyde to understand their structural and electronic characteristics. cell.com Similar calculations for this compound would elucidate the influence of the two methoxy groups on the quinoline ring and the carbaldehyde functionality.

Molecular docking simulations are another crucial computational tool, particularly for drug discovery. These simulations can predict the binding affinity and interaction modes of a ligand with a biological target. Given that quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties, docking studies of this compound against various protein targets could identify potential therapeutic applications. nih.govresearchgate.netnih.gov For example, docking studies on 2-formyl-6-methoxy-3-carbethoxy quinoline have suggested its potential as a SARS-CoV inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could also be undertaken to correlate the structural features of a series of related quinoline derivatives with their biological activities. By developing predictive QSAR models, it would be possible to design novel analogs of this compound with enhanced potency and selectivity.

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational spectra | Understanding fundamental properties, guiding synthesis |

| Molecular Docking | Binding affinity, interaction with biological targets | Drug discovery, identifying potential therapeutic targets |

| QSAR | Correlation of structure with biological activity | Design of more potent and selective analogs |

Exploration of New Biological Targets and Mechanisms of Action

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this heterocyclic system. The specific substitution pattern of this compound suggests that it may possess unique biological activities that warrant investigation.

Future research should involve screening this compound against a diverse range of biological targets. Given the known activities of other quinoline derivatives, promising areas of investigation include its potential as an anticancer, antimicrobial, antiviral, and anti-inflammatory agent. For instance, derivatives of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione have shown potent anticancer activity, even against multidrug-resistant cell lines. nih.govresearchgate.net

Once a promising biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects. This could involve identifying the specific protein or enzyme it interacts with, elucidating its impact on cellular signaling pathways, and determining its mode of action at the molecular level. Techniques such as proteomics, genomics, and cellular imaging can be employed to unravel these complex mechanisms.

Furthermore, the carbaldehyde group at the 3-position offers a reactive handle for the synthesis of a library of derivatives. By modifying this functional group, for example, through condensation reactions to form Schiff bases or by reduction to an alcohol, a range of new compounds with potentially altered biological profiles can be generated. This approach of creating focused libraries around a core scaffold is a common strategy in drug discovery to optimize activity and pharmacokinetic properties.

Applications in Materials Science Research

Beyond its potential in the life sciences, this compound could also find applications in the field of materials science. The quinoline ring system is known for its interesting photophysical and electronic properties, making it a valuable component in the design of functional organic materials.

The extended π-system of the quinoline core, coupled with the electron-donating methoxy groups and the electron-withdrawing carbaldehyde group, suggests that this molecule could exhibit interesting optical properties such as fluorescence or phosphorescence. The synthesis and photophysical characterization of 4,6,8-triarylquinoline-3-carbaldehyde derivatives have demonstrated the potential of this class of compounds as emitting chromophores. nih.gov Future research could involve studying the absorption and emission spectra of this compound and its derivatives to assess their potential for use in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or molecular sensors.

The nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy and carbaldehyde groups also provide potential coordination sites for metal ions. This suggests that this compound could be used as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of applications, including gas storage, catalysis, and sensing.

Furthermore, the reactivity of the carbaldehyde group could be exploited to incorporate this quinoline derivative into polymeric structures. By synthesizing polymers containing the 2,7-dimethoxyquinoline moiety, it may be possible to develop new materials with tailored electronic, optical, or thermal properties.

| Material Type | Potential Application | Key Molecular Features |

| Organic Emitters | OLEDs, fluorescent probes | Extended π-conjugation, donor-acceptor character |

| Metal-Organic Frameworks | Gas storage, catalysis, sensing | Coordination sites (N, O atoms) |

| Functional Polymers | Advanced materials with tailored properties | Reactive carbaldehyde group for polymerization |

Q & A

Basic Questions

Q. What are the established synthetic protocols for preparing 2,7-Dimethoxyquinoline-3-carbaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : The Vilsmeier-Haack reaction is a cornerstone for synthesizing quinoline-3-carbaldehydes. For example, 2-Chloro-6-methoxyquinoline-3-carbaldehyde was synthesized using phosphorus oxytrichloride (POCl₃) and dimethylformamide (DMF) at 353 K for 15 hours, followed by purification via recrystallization . For 2,7-dimethoxy derivatives, introducing methoxy groups at precursor stages (e.g., using methoxy-substituted aniline derivatives) is critical. Key parameters include stoichiometric ratios of POCl₃/DMF, reaction temperature, and post-reaction workup (e.g., ice quenching to stabilize intermediates) . Acid-catalyzed cyclization (e.g., HCl reflux for 16 hours) is an alternative for dihydroquinoline derivatives, though yields may vary .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can distinguish methoxy groups at C-2 and C-7. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aldehyde protons appear near δ 10 ppm .

- X-ray Crystallography : Definitive structural confirmation is achieved via single-crystal X-ray diffraction, as demonstrated for 2-methoxyquinoline-3-carbaldehyde .

- IR Spectroscopy : Stretching frequencies for C=O (aldehyde) and C-O (methoxy) bonds appear at ~1680 cm⁻¹ and ~1250 cm⁻¹, respectively .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR chemical shifts) for this compound be systematically resolved to confirm structural integrity?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguities in proton-carbon assignments, particularly distinguishing between methoxy groups and aldehyde protons .

- Computational Validation : Density Functional Theory (DFT) simulations predict chemical shifts and optimize geometry, aiding in reconciling experimental vs. theoretical data .

- Crystallographic Refinement : H-atom placement in X-ray structures (riding model approximation with Uiso constraints) ensures accurate bond-length validation, as seen in related quinoline structures .

Q. What strategies optimize the regioselective introduction of methoxy groups at C-2 and C-7 positions during synthesis to minimize by-products?

- Methodological Answer :

- Orthogonal Protection : Temporarily protect one hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) while methylating the other. Deprotection and subsequent methylation ensure regiocontrol .

- Base Optimization : Stronger bases (e.g., NaH) enhance nucleophilic substitution efficiency for methoxy groups, while milder bases (K₂CO₃) reduce side reactions .

- Reaction Monitoring : Use TLC/HPLC to track intermediate formation. Adjust reaction time and temperature to favor desired substitution .

Q. How do the electronic effects of 2,7-dimethoxy substituents influence the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer :

- Electron-Donating Effects : Methoxy groups at C-2 and C-7 increase electron density on the quinoline ring, potentially stabilizing intermediates via resonance. This may reduce aldehyde electrophilicity compared to chloro or hydroxy analogues .

- Steric Considerations : Steric hindrance from methoxy groups at C-2 and C-7 could slow nucleophilic attack. Comparative studies with 2-chloro or 2-hydroxy derivatives (e.g., kinetic assays) quantify these effects .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer :

- Purity Assessment : Recrystallize the compound using mixed solvents (e.g., petroleum ether/ethyl acetate) to remove impurities, as described for 2-chloro-6-methoxy derivatives .

- DSC/TGA Analysis : Differential scanning calorimetry (DSC) provides precise melting point measurement, distinguishing polymorphic forms .

- Literature Comparison : Cross-reference with structurally similar compounds (e.g., 2-methoxyquinoline-3-carbaldehyde, m.p. 160–162°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。